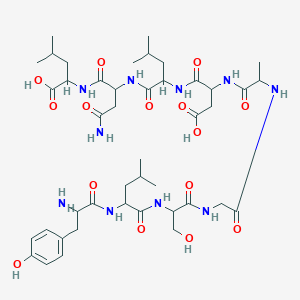
Cancer/testis antigen 1 (94-102)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cancer/testis antigen 1; NY-ESO-1
Scientific Research Applications
Immunotherapy and Vaccine Development
Cancer/testis (CT) antigens, including CTA1, are prime targets for cancer immunotherapy due to their restricted expression in male germ cells and various tumor types, and not in adult somatic tissues. This characteristic makes them ideal for developing antigen-specific cancer vaccines. Clinical trials utilizing cancer vaccines targeting CT antigens like MAGE-A and NY-ESO-1 are ongoing, highlighting the therapeutic potential of CT antigens in cancer treatment (Scanlan et al., 2002).
Biomarkers for Early Cancer Detection
CT antigens, including CTA1, can serve as biomarkers for early cancer detection. Their specific expression in tumors and absence in most normal adult tissues allow for their utilization in identifying cancers at early stages. This characteristic enhances the potential of CT antigens in diagnostic applications (Ghafouri-Fard & Modarressi, 2009).
Role in Tumor Progression and Immune Evasion
CT antigens are implicated in tumor progression and may contribute to the neoplastic phenotype, including features like immortality, invasiveness, immune evasion, and metastatic capacity. Understanding the role of CTAs such as CTA1 in these processes is crucial for developing targeted cancer therapies (Simpson et al., 2005).
Therapeutic Targets in Various Cancer Types
CT antigens are emerging as therapeutic targets for various types of cancers, including urological malignancies. Research has shown that CT antigens like CTA1 have potential roles as novel biomarkers with increased specificity and sensitivity compared to current clinical markers, as well as therapeutic targets for cancer immunotherapy (Kulkarni et al., 2012).
Customizable Platforms for Serological Analysis
Novel quantitative protein microarray platforms have been developed for the multiplexed serological analysis of autoantibodies to CT antigens like CTA1. Such platforms can quantify anti-CT antigen autoantibody profiles in patient sera, aiding in disease marker development, therapeutic vaccine evaluation, and potentially pre-symptomatic cancer diagnosis (Beeton-Kempen et al., 2014).
Understanding CTA Expression and Regulation
Research on CTA biology, including that of CTA1, has gained interest due to their potential as therapeutic agents. Studies focus on their expression, regulation, and function, with insights into epigenetic events like DNA methylation regulating their expression in normal and transformed cells. This understanding can inform the design of new combination therapies to improve the efficacy of current CTA-based immunotherapeutic regimens (Fratta et al., 2011).
properties
sequence |
MPFATPMEA |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
Cancer/testis antigen 1 (94-102); NY-ESO-1 (94-102) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



